N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a benzodioxole moiety fused to a pyrimido[1,2-a]benzimidazole scaffold. Its synthesis likely follows methods analogous to related derivatives, involving condensation of substituted aldehydes, aminobenzimidazoles, and carboxamide precursors under reflux conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-8-13(22-12-4-2-1-3-11(12)20-18(22)21-16)17(24)19-10-5-6-14-15(7-10)26-9-25-14/h1-7,13H,8-9H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHXLLLWYJEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound features a complex structure that combines elements from both benzimidazole and pyrimidine scaffolds, which are known for their diverse biological activities.
Structural Overview
The structure of this compound can be represented as follows:
This compound includes a benzodioxole moiety , which is often associated with enhanced pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| X | 3.125 | Bacillus subtilis |
| X | 6.25 | Escherichia coli |
Antitumor Activity
Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Neuroprotective Effects
The compound's potential neuroprotective properties are also under investigation. Similar compounds have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The specific mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with various molecular targets including:
- Enzymes : It may inhibit enzymes involved in DNA replication and repair.
- Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against a panel of pathogens. The findings indicated that modifications to the benzodioxole moiety significantly enhanced antibacterial activity .
- Antitumor Activity Assessment : Another research focused on the antitumor effects of similar compounds on human cancer cell lines. The results showed that specific substitutions on the benzimidazole ring improved cytotoxicity .
Scientific Research Applications
Case Studies
Recent studies have demonstrated that derivatives of benzimidazole compounds, including the tetrahydropyrimido derivative, possess significant cytotoxicity against multiple cancer cell lines. For instance:
- A study reported IC50 values ranging from 0.006 to 1.774 μM against K562 and HeLa cell lines, indicating strong anticancer potential .
- Another investigation highlighted the effectiveness of similar compounds against prostate cancer cells (PC-3) with IC50 values as low as 0.096 μM .
Broad-Spectrum Efficacy
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also exhibits antifungal properties superior to standard treatments like fluconazole.
Research Findings
A comparative study highlighted that certain derivatives demonstrated better antibacterial activity than conventional antibiotics:
- Compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard drugs .
Mechanism and Efficacy
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses:
- It has been shown to reduce inflammation in animal models through the inhibition of cyclooxygenase enzymes.
Clinical Implications
Studies suggest that derivatives can serve as potential therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease due to their ability to mitigate inflammatory responses .
Research Insights
Emerging studies indicate that this compound may offer neuroprotective benefits:
- It has been linked to the reduction of oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Experimental Evidence
In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in treating conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound distinguishes itself through its 1,3-benzodioxol-5-yl substituent, which contrasts with other analogs in the evidence:
- N-(Substituted Phenyl) Derivatives (e.g., VK-501 to VK-510): These feature substituted phenyl groups (e.g., trifluoromethyl, nitro) at the N-position, synthesized via condensation of 2-aminobenzimidazole, N-(substituted aryl)-3-oxo-4-methyl pentanamides, and specialized aldehydes .
- Morpholine-Containing Derivatives (Patent EP 2 867 714): Incorporate substituted morpholine rings into pyrimido[1,2-a]pyrimidinone scaffolds, suggesting divergent electronic and steric profiles compared to the benzodioxole group .
- Acrylamide-Linked Derivatives (e.g., 3d, 3b): Include methoxy, methylpiperazinyl, and acrylamide substituents, enhancing solubility and targeting capabilities (e.g., kinase inhibition) .
Key Structural Differences Table
| Compound Class | Core Scaffold | Key Substituents | Pharmacological Implications |
|---|---|---|---|
| Target Compound | Pyrimido[1,2-a]benzimidazole | 1,3-Benzodioxol-5-yl | Potential CNS activity (benzodioxole) |
| N-Substituted Phenyl Derivatives | Pyrimido[1,2-a]benzimidazole | Trifluoromethyl, nitro groups | Enhanced lipophilicity/bioavailability |
| Morpholine Derivatives | Pyrimido[1,2-a]pyrimidinone | Substituted morpholine | Improved solubility/target engagement |
| Acrylamide Derivatives | Dipyrimido[1,2-a:4',5'-d]pyrimidine | Methoxy, methylpiperazinyl, acrylamide | Kinase inhibition (e.g., EGFR, BTK) |
Pharmacological and Analytical Insights
- Target Compound: Limited activity data, but benzodioxole moieties are associated with serotonin receptor modulation and MAO inhibition, suggesting CNS applications.
- N-Substituted Phenyl Analogs: Noted for "biomedical significance" but lack explicit activity data .
- Acrylamide Derivatives : High purity (97.8% for 3d) and structural validation via HRMS/NMR indicate suitability for preclinical studies .
Analytical Data Table
| Compound | Analytical Methods | Key Data | Reference |
|---|---|---|---|
| Target Compound | IR, NMR, Mass | Not explicitly reported | [2], [4] |
| 3d | HRMS, HPLC | C₂₉H₂₉N₉O₃, 97.8% purity | [6] |
| VK-501–510 | IR, NMR, Mass | Functional group confirmation | [3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
